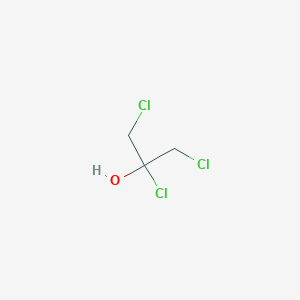![molecular formula C23H27NO4 B14286810 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid CAS No. 141642-17-3](/img/structure/B14286810.png)
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyclohexylmethylamino group and an ethoxybenzoyl group attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxybenzoyl Intermediate: The ethoxybenzoyl group can be introduced through the reaction of 2-ethoxybenzoic acid with appropriate reagents such as ethyl chloroformate.
Introduction of the Cyclohexylmethylamino Group: The cyclohexylmethylamino group can be introduced through a nucleophilic substitution reaction involving cyclohexylmethylamine and the ethoxybenzoyl intermediate.
Final Assembly: The final step involves the coupling of the intermediate with benzoic acid under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(Cyclohexylmethyl)amino]-2-methoxybenzoyl}benzoic acid
- 2-{4-[(Cyclohexylmethyl)amino]-2-propoxybenzoyl}benzoic acid
- 2-{4-[(Cyclohexylmethyl)amino]-2-butoxybenzoyl}benzoic acid
Uniqueness
2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The cyclohexylmethylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
141642-17-3 |
|---|---|
Fórmula molecular |
C23H27NO4 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
2-[4-(cyclohexylmethylamino)-2-ethoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H27NO4/c1-2-28-21-14-17(24-15-16-8-4-3-5-9-16)12-13-20(21)22(25)18-10-6-7-11-19(18)23(26)27/h6-7,10-14,16,24H,2-5,8-9,15H2,1H3,(H,26,27) |
Clave InChI |
KKHCIITULJKTMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)NCC2CCCCC2)C(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




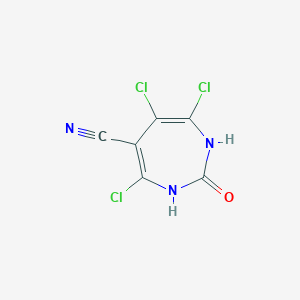
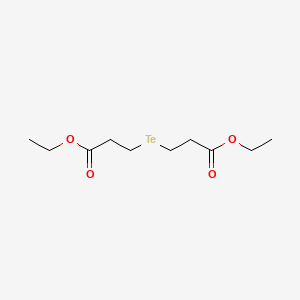


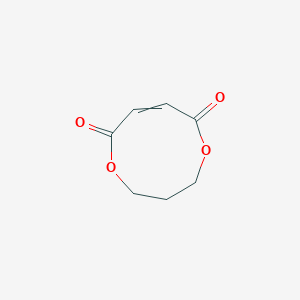

![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
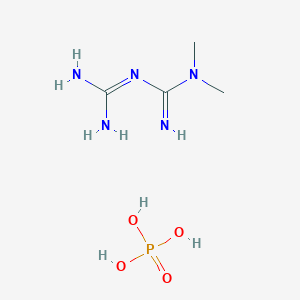
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
